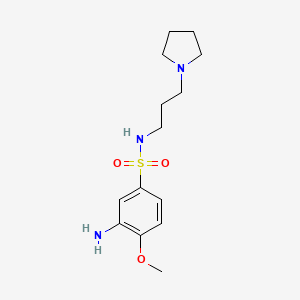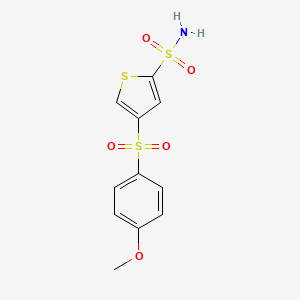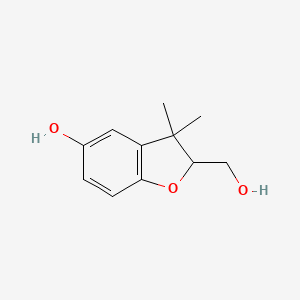![molecular formula C13H13ClN2O3 B15358008 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 3,5-dimethoxyphenol.
Formation of Intermediate: The 3,5-dimethoxyphenol is first converted into its corresponding phenoxide ion using a base like sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF).
Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with 2-chloropyrimidine to form the desired product. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
科学研究应用
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism by which 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the phenoxy methyl group, making it less complex and potentially less versatile in its applications.
2-Chloro-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring, which can alter its reactivity and biological activity.
5-[(3,5-Dimethoxyphenoxy)methyl]pyrimidine: Lacks the chloro group, which can significantly change its chemical properties and reactivity.
Uniqueness
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine is unique due to the combination of its chloro and 3,5-dimethoxyphenoxy methyl groups. This specific arrangement of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.70 g/mol |
IUPAC 名称 |
2-chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-3-11(18-2)5-12(4-10)19-8-9-6-15-13(14)16-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
MKZJNCVRKBUOJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)OCC2=CN=C(N=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


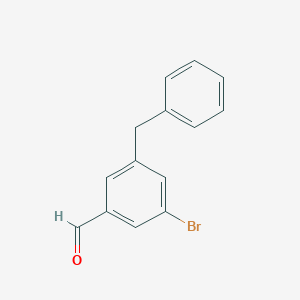

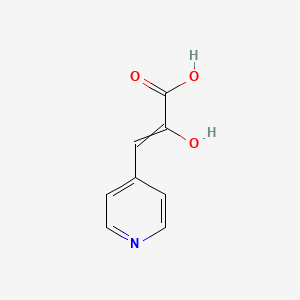
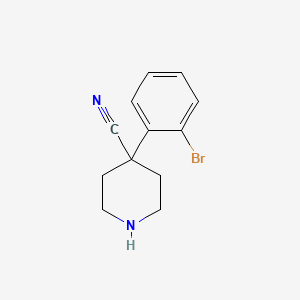

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
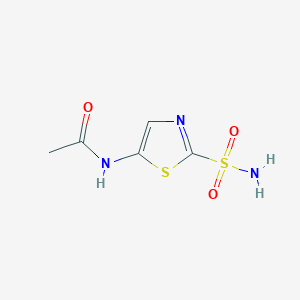
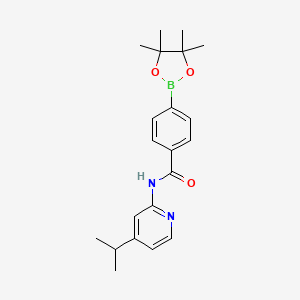
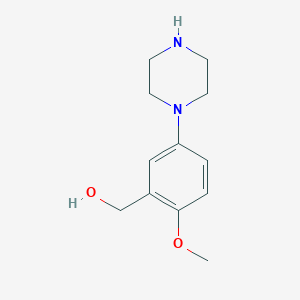
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
